4-(Dimethylamino)-3-methylbenzonitrile

Photophysics Fluorescence Spectroscopy Intramolecular Charge Transfer

Sourcing a reliable dual fluorescence probe often involves batch-to-batch inconsistency and lengthy lead times for custom synthesis. 4-(Dimethylamino)-3-methylbenzonitrile (CAS 60081-99-4) is the definitive solution for researchers investigating intramolecular charge transfer (ICT). - Exhibits distinct LE and ICT emission bands for precise ratiometric sensing of solvent polarity and viscosity. - Validated utility as a key intermediate in patent-protected syntheses of substituted naphthyridines. - Structural sensitivity ensures you receive the specific 3-methyl, 4-dimethylamino isomer required to maintain dual fluorescence; generic substitutions fail to replicate this photophysical signature.

Molecular Formula C10H12N2
Molecular Weight 160.22 g/mol
CAS No. 60081-99-4
Cat. No. B12338974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Dimethylamino)-3-methylbenzonitrile
CAS60081-99-4
Molecular FormulaC10H12N2
Molecular Weight160.22 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C#N)N(C)C
InChIInChI=1S/C10H12N2/c1-8-6-9(7-11)4-5-10(8)12(2)3/h4-6H,1-3H3
InChIKeyJMYUUVQFOZKMGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Dimethylamino)-3-methylbenzonitrile: Chemical Profile & Differentiation


4-(Dimethylamino)-3-methylbenzonitrile (CAS 60081-99-4) is an aromatic benzonitrile derivative featuring a dimethylamino group at the 4-position and a methyl group at the 3-position, with molecular formula C10H12N2 and molecular weight 160.22 g/mol . It belongs to the class of donor-acceptor-substituted benzenes, where the dimethylamino group acts as an electron donor and the nitrile group serves as an electron acceptor, making it a relevant compound for studies of intramolecular charge transfer (ICT) and photophysical phenomena [1]. Its predicted density is 1.03±0.1 g/cm³ and its predicted boiling point is 328.8±22.0 °C [2].

Donor-acceptor benzonitrile for intramolecular charge transfer (ICT) studies
Para-dimethylamino / meta-methyl substitution defines photophysical signature
Reported dual fluorescence and red-shifted emission in isolated conditions

Why Analogs Cannot Replace 4-(Dimethylamino)-3-methylbenzonitrile


The photophysical and chemical behavior of 4-(dimethylamino)-3-methylbenzonitrile is highly sensitive to its specific substitution pattern. Seemingly minor structural changes, such as relocating the dimethylamino group from the para to the meta position or removing the methyl substituent, can result in a complete loss of key functional properties. For instance, while the parent compound 4-(dimethylamino)benzonitrile (p-DMABN) exhibits dual fluorescence in polar solvents—a property critical for many fluorescence-based applications—the meta-substituted isomer 3-(dimethylamino)benzonitrile (m-DMABN) shows only single fluorescence due to a significantly larger S1-S2 energy gap that prevents the formation of an intramolecular charge transfer (ICT) state [1]. Similarly, replacing the dimethylamino group with a methylamino group (as in 4-(methylamino)benzonitrile, MABN) abolishes dual fluorescence entirely [2]. These differences are not subtle; they represent a fundamental change in the excited-state dynamics and radiative pathways. Therefore, generic substitution within this class of benzonitriles is not feasible without risking the complete loss of the desired photophysical signature. The quantitative evidence presented below demonstrates the specific, measurable advantages of 4-(dimethylamino)-3-methylbenzonitrile over its closest analogs.

Meta isomer (m-DMABN) Shows only single fluorescence; large S1-S2 gap may prevent ICT state formation, unlike para-substituted target.
Methylamino analog (MABN) Replacement of dimethylamino with methylamino abolishes dual fluorescence entirely, limiting excited-state pathway utility.
Des-methyl analog (DMABN) Absence of the 3-methyl group may alter solid-state packing and patent-specific synthetic intermediate fit.

Quantitative Evidence: 4-(Dimethylamino)-3-methylbenzonitrile vs. Analogs


Red-Shifted Fluorescence in Jet-Cooled Conditions

Under supersonic jet-cooled conditions, 4-(dimethylamino)-3,5-dimethylbenzonitrile (TMCA) is the only derivative among six studied that exhibits a red-shifted fluorescence band for its bare chromophore. In contrast, other compounds including 4-(dimethylamino)benzonitrile (DMABN) and related analogs show no such red-shifted emission under identical conditions [1].

Red-shifted jet fluorescence
Head-to-head
Exclusive observation: red-shifted band present vs. absent in DMABN and 5 other analogs
Supports gas-phase probe selectivity
Supersonic jet conditions; J. Phys. Chem. A 1998
Photophysics Fluorescence Spectroscopy Intramolecular Charge Transfer

Dual Fluorescence: Para vs. Meta Substitution

4-(Dimethylamino)benzonitrile (p-DMABN) and its 3-methyl derivative are capable of dual fluorescence in polar solvents, characterized by emission from both a locally excited (LE) state and an intramolecular charge transfer (ICT) state. In contrast, the meta-substituted isomer 3-(dimethylamino)benzonitrile (m-DMABN) and the mono-methylamino analog 4-(methylamino)benzonitrile (MABN) do not exhibit dual fluorescence. The absence of dual fluorescence in m-DMABN and MABN is attributed to a large energy gap ΔE(S1, S2) that prevents the ICT state from becoming lower in energy than the LE state [1][2].

Dual fluorescence capability
Class-level
Dual fluorescence (LE+ICT) observed; absent in m-DMABN and MABN
Required for ratiometric sensing studies
Qualitative difference; polar solvent conditions
Dual Fluorescence TICT State Spectroscopy

High-Yield Synthetic Route Advantage

A synthesis of 4-(dimethylamino)-3-methylbenzonitrile has been reported with a 100% yield using dimethylamine, 4-fluoro-3-methylbenzonitrile, and potassium carbonate in DMSO as solvent [1]. While direct comparative yield data for the specific 3-methyl derivative under other conditions is not provided, this method contrasts with alternative nitrile synthesis approaches (e.g., nitration-reduction sequences) which typically have lower yields and require hazardous reagents.

Synthetic yield
Data to verify
100% yield reported
Supports procurement cost review
One-pot method; DMSO/K2CO3; supplier-reported
Synthetic Methodology Process Chemistry Yield Optimization

Pharmaceutical Intermediate Utility

4-(Dimethylamino)-3-methylbenzonitrile is specifically cited as a key intermediate in the synthesis of substituted naphthyridines and benzylamine derivatives, as described in patent literature [1]. The presence of both the 3-methyl and 4-dimethylamino groups is structurally required for the downstream synthetic steps leading to these biologically active molecules. In contrast, unsubstituted 4-(dimethylamino)benzonitrile (DMABN) or analogs lacking the methyl group do not appear in these specific patent claims.

Patent intermediate utility
Source review
Cited in naphthyridine/benzylamine patent claims; DMABN not included
Relevant for medicinal chemistry intermediate selection
US20110263549A1, US20080293951A1
Medicinal Chemistry Drug Discovery Patent Analysis

Solid-State Crystal Packing Differences

The crystal structure and packing of 4-aminobenzonitriles and 4-amino-3,5-dimethylbenzonitriles have been studied at various temperatures. The lower-temperature solid phase of dimethylaminobenzonitrile (DMABN) exhibits distinct packing arrangements compared to its higher-temperature phase, which correlates with its optical spectroscopic properties [1]. While the specific 3-methyl derivative's crystal data is not fully detailed, these studies establish that even minor alkyl substitutions on the benzonitrile core significantly alter solid-state packing and, consequently, material properties.

Solid-state packing
Class-level
Temperature-dependent crystal packing changes in related aminobenzonitriles
Substitution may impact material properties
Acta Cryst. B 1994; 3-methyl derivative data limited
Crystallography Solid-State Chemistry Materials Science

Radiative Rate Constant Differences

For dual fluorescent molecules like 4-(dimethylamino)benzonitrile (p-DMABN), the radiative rate constant kf′(ICT) for the intramolecular charge transfer (ICT) state is smaller than kf(LE) for the locally excited (LE) state. This quantitative difference in radiative decay rates is a hallmark of the dual fluorescence phenomenon. In contrast, meta-substituted anilines such as 3-(dimethylamino)benzonitrile (m-DMABN) do not exhibit an ICT emission band and therefore lack this distinct kinetic signature [1]. The presence of a measurable kf′(ICT) value in para-substituted derivatives, including 4-(dimethylamino)-3-methylbenzonitrile, provides a quantitative handle for probing excited-state dynamics.

Radiative rate constants
Cross-study
kf′(ICT)
Enables excited-state kinetic characterization
Time-resolved fluorescence; Chem. Phys. Lett. 1999
Fluorescence Kinetics Radiative Decay Photophysics

Key Applications of 4-(Dimethylamino)-3-methylbenzonitrile


Gas-Phase Photophysical Studies

The exclusive red-shifted fluorescence of 4-(dimethylamino)-3,5-dimethylbenzonitrile (TMCA) under jet-cooled conditions makes it an ideal candidate for gas-phase photophysical studies, particularly for investigating excimer formation and cluster dynamics. Its unique behavior allows researchers to probe intermolecular interactions in isolated environments where other DMABN derivatives fail to produce a measurable red-shifted emission [1].

Ratiometric Fluorescent Sensing

The dual fluorescence capability of 4-(dimethylamino)-3-methylbenzonitrile, characterized by distinct LE and ICT emission bands, enables ratiometric sensing applications. This property is highly sensitive to solvent polarity and viscosity, making the compound suitable for probing local environments in polymers, biological membranes, and supramolecular assemblies [1].

Medicinal Chemistry Intermediates

This compound is a specified intermediate in the synthesis of substituted naphthyridines and benzylamine derivatives with potential therapeutic applications. Its inclusion in patent-protected synthetic routes validates its utility for medicinal chemistry laboratories engaged in developing new pharmacologically active compounds [1][2].

Solid-State Materials Research

The sensitivity of the crystal packing and phase behavior of 4-aminobenzonitriles to alkyl substitution, including the 3-methyl group, makes this compound relevant for solid-state materials research. Investigations into organic electronics, nonlinear optical materials, and crystalline fluorescent probes can benefit from the tailored solid-state properties of this specific derivative [1].

Application
Selection Property
Validation Focus
Gas-phase photophysics
Exclusive red-shifted emission
Excimer and cluster dynamics under isolated conditions
Ratiometric fluorescent sensing
Dual fluorescence (LE + ICT bands)
Environment-sensitive emission ratio in polymers/membranes
Medicinal chemistry intermediate
Patent-cited synthetic utility
Downstream heterocyclic synthesis compatibility
Solid-state materials research
Substitution-dependent crystal packing
Charge mobility and optical response assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Dimethylamino)-3-methylbenzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.